molecular formula C9H12N2O2S B1198945 Ethyl 4-methyl-2-(methylthio)pyrimidine-5-carboxylate CAS No. 7234-25-5

Ethyl 4-methyl-2-(methylthio)pyrimidine-5-carboxylate

Cat. No. B1198945
CAS RN: 7234-25-5
M. Wt: 212.27 g/mol
InChI Key: LJDJKDAPYUXBPE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Ethyl 4-methyl-2-(methylthio)pyrimidine-5-carboxylate and its derivatives primarily involves the reaction of ethyl or methyl 2-dimethylaminomethylene-3-oxoalkanoates with 2-methylisothiourea, under conditions that facilitate the formation of pyrimidine carboxylates with high yield and specificity. This method has been elaborated to produce a variety of substituted pyrimidine carboxylates, demonstrating the versatility and efficiency of the synthetic approach (Zanatta et al., 2015).

Molecular Structure Analysis

The molecular structure of Ethyl 4-methyl-2-(methylthio)pyrimidine-5-carboxylate has been characterized through various spectroscopic techniques, including X-ray crystallography, which provides detailed insights into its molecular geometry and electronic structure. The crystal structure determination has been crucial in understanding the compound's molecular configuration and has laid the groundwork for further studies on its reactivity and interactions (Yang, 2009).

Chemical Reactions and Properties

Ethyl 4-methyl-2-(methylthio)pyrimidine-5-carboxylate undergoes various nucleophilic substitution reactions, showcasing its reactivity towards different nucleophiles. This reactivity pattern is instrumental in the functionalization of the pyrimidine ring, leading to the synthesis of diverse derivatives with potential biological activities. The compound's ability to participate in Suzuki coupling reactions has also been demonstrated, further expanding its utility in synthetic chemistry (Krolenko & Vlasov, 2019).

Physical Properties Analysis

The physical properties of Ethyl 4-methyl-2-(methylthio)pyrimidine-5-carboxylate, such as solubility, melting point, and crystal structure, are closely related to its molecular structure. These properties are critical in determining its suitability for various applications, including its potential use in pharmaceutical formulations and material science applications. The solubility in different solvents, for example, affects its bioavailability and processing characteristics (Dhandapani et al., 2017).

Chemical Properties Analysis

The chemical properties, including the compound's stability, reactivity, and interactions with various reagents, are essential for its application in synthesis and drug design. Its stability under different conditions and its reactivity with various functional groups define its role in the synthesis of more complex molecules. The study of these properties is crucial for the development of new drugs and materials based on this pyrimidine derivative (Gajjala et al., 2022).

Scientific Research Applications

Application in Pharmaceutical Research

  • Summary of the Application: This compound has been used in the synthesis of novel triazole-pyrimidine hybrids, which have shown potential as neuroprotective and anti-neuroinflammatory agents .
  • Methods of Application or Experimental Procedures: A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The neuroprotective and anti-neuroinflammatory activity was evaluated by cell viability assay (MTT), Elisa, qRT-PCR, western blotting, and molecular docking .
  • Results or Outcomes: The molecular results revealed that triazole-pyrimidine hybrid compounds have promising neuroprotective and anti-inflammatory properties . Among the 14 synthesized compounds, six exhibited promising neuroprotective activity by reduced expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells . Also, a molecular docking study showed that lead compounds have favorable interaction with active residues of ATF4 and NF-kB proteins .

Synthesis of Pyrimidinopyridones

  • Summary of the Application: This compound has been used in the synthesis of pyrimidinopyridones, which are potential inhibitors of the FMS tyrosine kinase .
  • Results or Outcomes: The synthesized pyrimidinopyridones have shown potential as inhibitors of the FMS tyrosine kinase . This could have implications in the treatment of diseases where this kinase is implicated.

Synthesis of Pyrimidinopyridones

  • Summary of the Application: This compound has been used in the synthesis of pyrimidinopyridones, which are potential inhibitors of the FMS tyrosine kinase .
  • Results or Outcomes: The synthesized pyrimidinopyridones have shown potential as inhibitors of the FMS tyrosine kinase . This could have implications in the treatment of diseases where this kinase is implicated.

properties

IUPAC Name

ethyl 4-methyl-2-methylsulfanylpyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2S/c1-4-13-8(12)7-5-10-9(14-3)11-6(7)2/h5H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJDJKDAPYUXBPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1C)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00222669
Record name Ethyl-2-methylthio-4-methyl-5-pyrimidine carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00222669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-methyl-2-(methylthio)pyrimidine-5-carboxylate

CAS RN

7234-25-5
Record name Ethyl-2-methylthio-4-methyl-5-pyrimidine carboxylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007234255
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl-2-methylthio-4-methyl-5-pyrimidine carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00222669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Equimolar quantities of ethyl 2-acetyl-3-ethoxy-2-propenoate 1 (20.0 g, 107 mmol), ((amino(imino)methyl)-sulfanyl)methane 2 (9.68 g, 107 mmol) and triethylamine (10.8 g, 107 mmol) in EtOH (100 mL) were stirred at reflux for 48 hours. Then reaction mixture was concentrated and diluted with water. The biphasic mixture was transferred into a separatory funnel and extracted with DCM. Organic extract was washed with water, dried, filtered, and concentrated. The product was purified by crystallization from ethanol/water to yield in a colorless solid (18.4 g, 86.7 mmol, 81%).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
9.68 g
Type
reactant
Reaction Step One
Quantity
10.8 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Yield
81%

Synthesis routes and methods II

Procedure details

To 100 ml of N,N-dimethylformamide, 18.6 g (100 mmol) of ethyl 2-acetyl-3-ethoxyacrylate, 13.9 g (50 mmol) of sulfuric acid methylisothiourea and 8.2 g (100 mmol) of sodium acetate were suspended, followed by stirring at 80° C. for 4 hours. The reaction liquid was cooled and then poured in ice water. The crystal precipitated was filtered, washed with water and dried to obtain 18.6 g (yield: 88%) of ethyl 4-methyl-2-(methylthio)pyrimidine-5-carboxylate.
Quantity
18.6 g
Type
reactant
Reaction Step One
Quantity
13.9 g
Type
reactant
Reaction Step Two
Quantity
8.2 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 4-methyl-2-(methylthio)pyrimidine-5-carboxylate
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Ethyl 4-methyl-2-(methylthio)pyrimidine-5-carboxylate
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Citations

For This Compound
3
Citations
W Choung, BA Lorsbach, TC Sparks, JM Ruiz… - Synlett, 2008 - thieme-connect.com
The 1, 3-dipolar cycloaddition reaction of pyrimidinyl aldoxime derived nitrile oxides and alkynes delivers 4-(isoxazol-3-yl) pyrimidines. The procedures reported accommodate three …
Number of citations: 10 www.thieme-connect.com
B Han, RF Han, YW Ren, XY Duan, YC Xu, W Zhang - Tetrahedron, 2011 - Elsevier
4-Substituted dihydropyrimidinones and dihydropyrimidines were first efficient aerobic oxidized to the corresponding pyrimidinones and pyrimidines, respectively, in high yields by …
Number of citations: 40 www.sciencedirect.com
K Anunnitipat - 2023 - ntnuopen.ntnu.no
Enterovirus, som er en del av Picornaviridae-familien, er ansvarlig for et bredt spekter av sykdommer som varierer fra asymptomatiske til dødelige, inkludert utslett, lammelse, …
Number of citations: 0 ntnuopen.ntnu.no

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